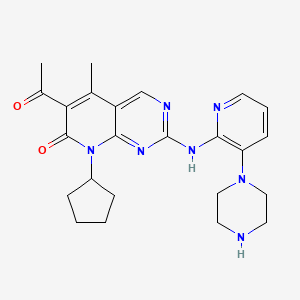

Palbociclib Impurity A

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities in drug substances and products. numberanalytics.combiomedres.us This critical activity is integral throughout the pharmaceutical development lifecycle. biomedres.us Its primary importance lies in ensuring patient safety, as some impurities can be toxic, mutagenic, or carcinogenic. biomedres.us Beyond safety, impurities can also affect the drug's stability and efficacy. numberanalytics.com By identifying potential degradation pathways, impurity profiling helps in establishing appropriate storage conditions and shelf life for the drug product. globalpharmatek.com Furthermore, understanding impurity formation can lead to the optimization of manufacturing processes to minimize their presence. globalpharmatek.com Regulatory agencies worldwide mandate comprehensive impurity profiling data for drug approval, making it a non-negotiable aspect of pharmaceutical quality control. globalpharmatek.com

Regulatory Landscape and Global Harmonization for Impurities in APIs

To ensure the safety and quality of pharmaceuticals on a global scale, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities. pharmaffiliates.comperkinelmer.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in standardizing these requirements. The ICH Q3A(R2) guideline, for instance, provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu These guidelines classify impurities and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. biotech-spain.com For example, the reporting threshold is often around 0.05%, while the identification and qualification thresholds can be higher. ich.orgbiotech-spain.com Other key ICH guidelines include Q3C for residual solvents and Q3D for elemental impurities, all contributing to a comprehensive regulatory framework. europa.eubiotech-spain.com

Overview of Impurity Analysis within the Drug Product Lifecycle

Impurity analysis is a continuous process that spans the entire lifecycle of a drug product, from early development to post-market surveillance. nih.govraps.org In the initial stages, the focus is on identifying potential impurities that may arise from the synthetic route. raps.org As the drug progresses through clinical trials, the impurity profile is more rigorously defined and monitored. nih.gov Advanced analytical techniques are employed to detect, identify, and quantify these impurities. pharmainfo.in High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, often coupled with mass spectrometry (MS) for structural elucidation. pharmainfo.inresearchgate.net Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also vital for characterization. simsonpharma.com The goal is to develop and validate robust analytical methods that can reliably monitor the impurity profile of the API and the final drug product to ensure consistent quality and safety. researchgate.net

Contextualizing Palbociclib (B1678290) Impurity A within Pharmaceutical Impurity Research

Palbociclib is a significant therapeutic agent, and as with any API, ensuring its purity is paramount. daicelpharmastandards.com Research into Palbociclib impurities is a crucial aspect of its quality control. These impurities can be process-related, arising from the manufacturing process, or degradation products that form over time. daicelpharmastandards.comveeprho.com Palbociclib Impurity A is one such related substance that requires careful monitoring. lgcstandards.com The study of specific impurities like this compound involves its synthesis for use as a reference standard, the development of sensitive analytical methods for its detection and quantification, and an understanding of its potential origins. asianpubs.orggoogle.com This focused research ensures that the final drug product meets the stringent purity requirements set by regulatory authorities, thereby safeguarding patient health.

Chemical and Physical Properties of this compound

This compound is a process-related impurity of Palbociclib. Its chemical and physical properties are essential for its identification and control during the manufacturing of the Palbociclib drug substance.

| Property | Value |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[(3-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one lgcstandards.com |

| CAS Number | 2205035-04-5 lgcstandards.com |

| Molecular Formula | C24H29N7O2 lgcstandards.com |

| Molecular Weight | 447.53 g/mol daicelpharmastandards.comlgcstandards.com |

| Accurate Mass | 447.238 lgcstandards.com |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Synthesis and Characterization of this compound

The synthesis of this compound is primarily for its use as a reference standard in analytical testing. One disclosed method involves a multi-step chemical synthesis process. google.com The characterization of the synthesized impurity is crucial to confirm its identity and purity. This is typically achieved using a combination of advanced analytical techniques.

Analytical Techniques for Characterization:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating and quantifying impurities in Palbociclib. researchgate.netjournaljpri.com Various RP-HPLC methods have been developed for the determination of process-related impurities. researchgate.netjournaljpri.com

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weight and fragmentation pattern of the impurity, aiding in its structural confirmation. oup.comjpionline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups. asianpubs.orgoup.com Both 1H NMR and 13C NMR are employed. daicelpharmastandards.com

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. oup.com

Research Findings on Palbociclib Impurities

Several studies have focused on the identification, synthesis, and characterization of various Palbociclib impurities. These impurities can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products (formed under stress conditions like acid, base, oxidation, and heat). daicelpharmastandards.comasianpubs.org

One study reported the identification and characterization of five major impurities, three of which were formed during the penultimate step of Palbociclib synthesis, and two were identified as N-oxides resulting from forced degradation studies. asianpubs.org Another study detailed the development and validation of an RP-HPLC method for the separation and determination of eight potential process-related impurities, two of which were new compounds. oup.com The structures of these impurities were confirmed using MS, NMR, and IR spectroscopy. oup.com

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance. jpionline.org Studies on Palbociclib have shown that it degrades under peroxide stress conditions, while being relatively stable to acid, base, photolytic, and thermal stress. ijpronline.com The degradation products are identified and characterized to ensure that the analytical methods are stability-indicating. jpionline.org

Structure

3D Structure

Properties

Molecular Formula |

C24H29N7O2 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(3-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H29N7O2/c1-15-18-14-27-24(28-21-19(8-5-9-26-21)30-12-10-25-11-13-30)29-22(18)31(17-6-3-4-7-17)23(33)20(15)16(2)32/h5,8-9,14,17,25H,3-4,6-7,10-13H2,1-2H3,(H,26,27,28,29) |

InChI Key |

DVDIOHQSNHRQAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=C(C=CC=N3)N4CCNCC4)C5CCCC5)C(=O)C |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification of Palbociclib Impurity a

Chromatographic Separation Techniques for Complex Mixtures

The quality and safety of pharmaceutical products are ensured by developing selective analytical methods to identify and quantify any impurities. For Palbociclib (B1678290), a cyclin-dependent kinase inhibitor, several process-related impurities can arise during synthesis, formulation, or storage. Among these, Palbociclib Impurity A has been a subject of analytical characterization. Chromatographic techniques are fundamental in separating these complex mixtures to ensure the purity of the final drug product.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their impurities. Its high resolution, reproducibility, and sensitivity make it an essential tool for drug analysis. Various HPLC modes have been developed and validated for the separation and determination of process-related impurities in Palbociclib.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted and reliable method for the quantitative determination of Palbociclib and its process-related impurities, including Impurity A. This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several studies have focused on developing and validating RP-HPLC methods for Palbociclib impurity profiling. In one such study, a reliable method was developed for the separation of eight potential impurities. The impurity identified as Imp-A was structurally elucidated as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one.

The chromatographic conditions are optimized to achieve efficient separation with good resolution and peak symmetry. A typical RP-HPLC method involves a C18 column and a mobile phase consisting of an aqueous component (often with a pH-modifying agent like perchloric acid or a buffer) and an organic solvent like acetonitrile (B52724) in a gradient mode.

Table 1: Example of RP-HPLC Method Parameters for Palbociclib Impurity Analysis

| Parameter | Conditions |

|---|---|

| Column | Inert sustain swift (C18) |

| Mobile Phase | Perchloric acid and acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1 mL/min |

| Detection | 230 nm |

| Run Time | 50 minutes |

Data sourced from a study on the determination of process-related impurities in Palbociclib.

Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For Impurity A and others, excellent linearity has been demonstrated, with correlation coefficients (r) greater than 0.99. The accuracy of these methods is confirmed through recovery experiments, with mean recoveries typically falling within the range of 93.34% to 99.22%.

Table 2: Validation Summary for an RP-HPLC Method Including this compound

| Parameter | Result |

|---|---|

| Linearity (r) | > 0.99 |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 93.34% - 99.22% |

| Resolution | > 2.0 |

Validation data demonstrates the method is precise, accurate, and specific for impurity determination.

Normal Phase High-Performance Liquid Chromatography (NP-HPLC) employs a polar stationary phase and a non-polar mobile phase. While it is a powerful separation technique for certain classes of compounds, the available scientific literature predominantly focuses on RP-HPLC for the analysis of Palbociclib and its impurities. RP-HPLC has become an essential and more common tool for this specific application due to its high resolution and suitability for the polarity of Palbociclib and its related substances like Impurity A.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent. It is particularly useful for separating highly polar compounds. However, for the specific analysis of Palbociclib and its process-related impurities such as Impurity A, research and published methods have largely centered on the use of reversed-phase chromatography.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm). This results in substantially faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.

A UHPLC method has been developed for quantifying Palbociclib and its related impurities, demonstrating excellent precision with %RSD values for repeatability and intermediate precision ranging from 6.42% to 8.18% for impurities. The method also shows exceptional linearity with high coefficients of determination (r² values of 0.9996–0.9998). Such UHPLC methods are well-suited for the accurate and reliable analysis of Palbociclib and its impurities, making them valuable for quality control and pharmaceutical research.

Table 3: UPLC Method Parameters for Palbociclib Analysis

| Parameter | Conditions |

|---|---|

| Column | Waters Acquity BEH C18 (2.1 x 50mm, 1.7µm) |

| Mobile Phase | Methanol (B129727) and Phosphate (B84403) Buffer (50:50 v/v) |

| Linearity Range | 1-100 µg/ml |

| LOD | 0.125 µg/ml |

| LOQ | 1.00 µg/ml |

This UPLC method was found to be accurate, simple, and validated for determining Palbociclib in bulk and tablet doses.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. The suitability of GC is largely dependent on the volatility and thermal stability of the analyte. Palbociclib and its process-related impurities, including Impurity A, are complex, high molecular weight organic molecules with low volatility. Consequently, they are not amenable to direct analysis by GC without undergoing a chemical modification process known as derivatization. The current body of scientific literature focuses on liquid chromatography techniques (HPLC and UHPLC) for the characterization and quantification of this compound.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatography technique used for the separation and quantification of compounds. As an advancement of conventional TLC, HPTLC offers higher resolution, sensitivity, and speed, making it a valuable tool for impurity profiling in pharmaceuticals. A stability-indicating HPTLC method can be developed for the estimation of Palbociclib and its related substances, including Impurity A. jisciences.com

The methodology involves applying the sample as a narrow band onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a chamber with a suitable mobile phase, allowing for the separation of Palbociclib from its impurities based on their differential migration. Densitometric scanning is subsequently used for the detection and quantification of the separated spots. The specificity of the method ensures that Impurity A can be unequivocally assessed in the presence of other components like degradation products or excipients. jetir.org

Key Research Findings:

HPTLC methods are validated according to ICH Q2 (R1) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. jetir.org

The technique is advantageous for its ability to analyze multiple samples simultaneously, leading to high throughput and cost-effectiveness.

For quantitative analysis, the method's linearity is established over a specific concentration range, with correlation coefficients (R²) typically greater than 0.999. jetir.org

| Parameter | Description |

|---|---|

| Stationary Phase | Pre-coated Silica gel 60 F254 HPTLC plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Acetone: Dichloromethane: Ethanol: Ammonia) |

| Application | Automated band-wise application |

| Development | Ascending development in a twin-trough chamber |

| Detection | Densitometric scanning at a specific wavelength (e.g., 278 nm) |

| Quantification | Peak area integration |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient separation technique, serving as a powerful alternative to traditional high-performance liquid chromatography (HPLC) for pharmaceutical analysis. news-medical.netceon.rs SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. news-medical.net

The application of SFC is particularly advantageous for the analysis and purification of chiral and achiral compounds, including the profiling of impurities in active pharmaceutical ingredients (APIs). chromatographyonline.com The solubility of Palbociclib in supercritical CO2 has been experimentally measured, providing foundational data essential for developing SFC methods. nih.gov By modifying the supercritical CO2 with polar co-solvents (e.g., methanol, ethanol), the mobile phase properties can be tuned to achieve the desired selectivity for separating Palbociclib from closely related impurities like Impurity A. chromatographyonline.com

Key Research Findings:

SFC is recognized for reducing the consumption of organic solvents, aligning with green chemistry principles. news-medical.net

The technique offers high-speed separations, making it suitable for high-throughput screening in drug discovery and development. chromatographyonline.com

Experimental data shows that Palbociclib's solubility in supercritical CO2 increases with pressure at a constant temperature, a key parameter for method optimization. nih.gov For instance, at 338 K, the solubility increased from 8.1 × 10–7 to 2.03 × 10–5 mole fraction as pressure increased from 12 to 27 MPa. nih.gov

| Parameter | Description |

|---|---|

| Mobile Phase A | Supercritical Carbon Dioxide (CO2) |

| Mobile Phase B (Modifier) | Methanol or Ethanol with additives (e.g., formic acid) |

| Column | Packed columns with various stationary phases (e.g., chiral, diol, 2-ethylpyridine) |

| Flow Rate | Typically 2-5 mL/min |

| Back Pressure | Controlled at 100-150 bar |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is considered a cost-efficient, fast, and green alternative to liquid chromatography, requiring minimal sample and reagent volumes. nih.gov Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is effective for separating charged molecules like Palbociclib. nih.gov A universal CE method has been developed for the simultaneous determination of Palbociclib and other CDK4/6 inhibitors. researchgate.net

This method leverages an acidic running buffer in which Palbociclib, an amine-containing compound, becomes positively charged, enabling its separation. nih.gov The method's selectivity, a crucial validation parameter, demonstrates its ability to resolve the main component from potential impurities, suggesting its applicability for the analysis of this compound. researchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that incorporates surfactants into the buffer at a concentration above their critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both neutral and charged analytes. While CZE is suitable for charged species, MEKC would extend the capability to neutral impurities that might be present in the Palbociclib drug substance.

Key Research Findings:

A validated CE method for Palbociclib operates with a 50 mM phosphate background buffer at a pH of 2.9. researchgate.netnih.gov

Optimal separation is achieved with an applied voltage of 27.5 kV and a capillary temperature of 30 °C. researchgate.netnih.gov

The method was proven to be linear in the range of 10 to 100 µg/mL with correlation coefficients exceeding 0.9981. nih.gov

| Parameter | Condition |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Background Buffer | 50 mM Phosphate Buffer |

| Buffer pH | 2.9 |

| Applied Voltage | 27.5 kV |

| Temperature | 30 °C |

| Injection | 50 mbar for 5 seconds |

| Detection | UV Detector |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size, or more accurately, their hydrodynamic radius. chromatographyonline.com The technique employs a column packed with porous beads. Larger molecules that are excluded from the pores travel through the column faster, while smaller molecules that can penetrate the pores have a longer path and elute later. wikipedia.org

SEC is primarily applied to the analysis of large molecules such as proteins, polymers, and macromolecules. wikipedia.org Its main use in the biopharmaceutical industry is to quantify high-molecular-weight forms, such as aggregates and dimers, from the desired monomeric protein product. chromatographyonline.comchromatographyonline.com

Key Research Findings:

The fundamental principle of SEC is separation by size, without interactive binding to the stationary phase. wikipedia.org

It is considered the gold standard for analyzing aggregates and fragments in biotherapeutics. chromatographyonline.com

Due to its mechanism, SEC is generally not a suitable technique for the analysis or separation of small-molecule impurities like this compound from the parent drug, as their size difference is typically insufficient for effective resolution by this method.

Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable analytical technique for the identification and structural characterization of pharmaceutical impurities. asianpubs.org When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass-to-charge (m/z) ratio information, which is critical for impurity profiling. jpionline.org

For Palbociclib, LC-MS/MS methods have been developed to identify and characterize degradation products (DPs) and process-related impurities. asianpubs.orgjpionline.org In these studies, Palbociclib and its impurities are ionized, typically using electrospray ionization (ESI), and their masses are measured. Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ions to obtain structural information. The fragmentation pattern of an impurity is compared with that of the parent drug to deduce the location of structural modifications. jpionline.org

Key Research Findings:

Several process-related impurities of Palbociclib have been characterized using MS in conjunction with NMR and IR. oup.com

Forced degradation studies of Palbociclib have led to the identification of impurities such as N-oxides, which were confirmed by mass spectral analysis. asianpubs.org

A specific Palbociclib impurity, 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde, was identified with an LC-MS m/z value of 476 [M+H]⁺. google.com

| Parameter | Observation |

|---|---|

| Ionization Mode | Electrospray Ionization (Positive) |

| Parent Ion | [M+H]⁺ |

| Observed m/z | 476 |

| Proposed Identity | N-formyl palbociclib or related isomer |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is crucial for definitively identifying impurities without the need for authentic reference standards.

In the context of Palbociclib, HRMS has been used to characterize a key degradation impurity, N-formyl palbociclib. The precise molecular weight of the protonated molecule [M+H]⁺ was determined to be 476.2408. This experimental mass is almost perfectly consistent with the theoretical exact molecular weight of 475.2405 for the molecular formula C25H29N7O3, with a matching error of just 0.5 ppm. google.com This high degree of accuracy provides unambiguous confirmation of the impurity's elemental formula, which, combined with other spectroscopic data, confirms its structure.

Key Research Findings:

HRMS data provides high confidence in the identification of unknown impurities by determining their elemental composition. google.com

The high accuracy of HRMS helps to differentiate between compounds with the same nominal mass but different elemental formulas.

For N-formyl palbociclib, the HRMS data was a key piece of evidence in its structural characterization. google.com

| Parameter | Value |

|---|---|

| Molecular Formula | C25H29N7O3 |

| Ion | [M+H]⁺ |

| Theoretical Exact Mass | 475.2405 |

| Observed Precise Mass | 476.2408 |

| Matching Error | 0.5 ppm |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of impurities by providing detailed information about their fragmentation patterns. In an MS/MS experiment, the precursor ion corresponding to the molecular weight of this compound (C₉H₁₄N₄, exact mass: 178.12 g/mol ) is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The fragmentation of 5-(piperazin-1-yl)pyridin-2-amine (B3024135) would likely involve the cleavage of the piperazine (B1678402) ring and the bond connecting it to the pyridine (B92270) ring. By analyzing the mass-to-charge ratio (m/z) of these fragments, the specific structure of the impurity can be unequivocally confirmed. This technique is highly sensitive and specific, making it indispensable for identifying impurities, even at trace levels.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure | Fragment Ion (m/z) |

|---|---|---|---|

| [M+H]⁺ = 179.13 | [M+H - C₂H₅N]⁺ | Loss of ethylamine (B1201723) from piperazine ring | 136.09 |

| [M+H - C₄H₉N₂]⁺ | Cleavage of the piperazine ring, leaving aminopyridine | 94.06 | |

| [C₄H₁₀N₂]⁺ | Protonated piperazine | 87.09 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecular structure of this compound.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show characteristic signals for the aromatic protons on the pyridine ring, the protons of the two distinct CH₂ groups in the piperazine ring, and the protons of the primary amine (-NH₂) and secondary amine (-NH) groups.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the impurity would give a distinct signal, confirming the presence of the pyridine and piperazine ring systems.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine Ring | ~6.5 - 8.0 | ~105 - 160 |

| Aliphatic CH₂ | Piperazine Ring (adjacent to N-Aryl) | ~3.0 - 3.2 | ~50 |

| Aliphatic CH₂ | Piperazine Ring (adjacent to NH) | ~2.8 - 3.0 | ~45 |

| Amine NH₂ | Pyridine Ring | Broad signal, ~4.5 - 5.5 | N/A |

| Amine NH | Piperazine Ring | Broad signal, variable | N/A |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary and secondary amines are particularly diagnostic. Aromatic C-H and C=C/C=N stretching vibrations would confirm the presence of the pyridine ring.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amine (R₂NH) | N-H Stretch | 3300 - 3500 (one band) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1600 |

| Amine | N-H Bend | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains a substituted pyridine ring, which acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or acetonitrile, would show one or more absorption maxima (λmax) in the UV region, which can be used for quantification purposes. The position and intensity of these absorptions are characteristic of the pyridinamine structure.

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone for the separation and quantification of Palbociclib and its impurities. nih.govjisciences.com A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed to separate Impurity A from the Palbociclib API and other related substances. The separation is followed by detection using a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (HRMS). nih.govmdpi.com

The LC-MS method allows for sensitive and selective quantification of the impurity. By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the method can achieve very low limits of detection (LOD) and quantification (LOQ), which is critical for ensuring that the impurity levels are below the thresholds set by regulatory guidelines. researchgate.net

| Parameter | Typical Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 4.6 x 50 mm) |

| Mobile Phase A | Aqueous buffer with formic acid or ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.4 - 1.0 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary method for analyzing this compound. The compound's functional groups (primary and secondary amines) make it polar and relatively non-volatile. researchgate.net These properties lead to poor chromatographic peak shape and potential thermal degradation in the hot GC inlet. researchgate.net

For GC-MS analysis to be feasible, a chemical derivatization step is required. jfda-online.com This process modifies the polar N-H groups to form less polar, more volatile derivatives. Common derivatization techniques for amines include:

Silylation: Reacting the amine groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Reacting the amines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable amide derivatives. gcms.cz

While possible, the need for this extra sample preparation step makes GC-MS a more complex and less direct method compared to LC-MS for this particular impurity. Therefore, LC-MS remains the preferred technique for routine analysis and quality control.

Analytical Method Development and Validation Principles

Robustness and Solution Stability

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Solution stability studies are also critical to ensure that the analyte and impurity remain stable in the chosen solvent over a specified period, preventing erroneous results due to degradation.

Detailed research findings from validation studies of reverse-phase high-performance liquid chromatography (RP-HPLC) methods for Palbociclib and its related substances demonstrate the meticulous process of establishing robustness. researchgate.net During these studies, key chromatographic parameters are intentionally varied to simulate the potential fluctuations that may occur during routine analysis. The goal is to ensure the method's performance remains within acceptable limits, thus confirming its suitability for long-term application in a quality control environment.

The parameters typically investigated during robustness testing include:

Flow Rate of the Mobile Phase: The flow rate is slightly adjusted (e.g., ±0.2 mL/min) from the nominal value.

Mobile Phase Composition: The ratio of organic to aqueous components in the mobile phase is altered (e.g., ±2%).

Detection Wavelength: The wavelength used for UV detection is varied slightly (e.g., ±2 nm). researchgate.net

The impact of these variations on critical system suitability parameters—such as peak asymmetry (tailing factor), theoretical plates, and resolution between adjacent peaks—is carefully monitored. For a method to be considered robust, the relative standard deviation (%RSD) of the results obtained under these varied conditions should remain within a predefined limit, typically not more than 2.0%. researchgate.net

Solution stability is assessed by preparing standard solutions of Palbociclib and its impurities, including Impurity A, and analyzing them at regular intervals (e.g., 0, 6, 12, 24 hours) while stored under specified conditions. The stability is confirmed if the percentage of degradation is negligible and the results remain consistent, with a %RSD of less than 2.0%. researchgate.net

Table 1: Example of Robustness Testing Parameters and Acceptance Criteria for an RP-HPLC Method

| Parameter Varied | Variation | Acceptance Criteria (%RSD) |

|---|---|---|

| Flow Rate | ± 0.2 mL/min | ≤ 2.0% |

| Mobile Phase Organic Content | ± 2% | ≤ 2.0% |

Application of Quality by Design (QbD) Principles in Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgsemanticscholar.org When extended to analytical methods, this is known as Analytical QbD (AQbD). rjptonline.org The primary goal of AQbD is to design a robust method that consistently meets its intended performance criteria throughout its lifecycle. etflin.comqjmhs.com This represents a paradigm shift from traditional "trial-and-error" approaches to a more systematic and proactive strategy. japsonline.com

The implementation of QbD in the development of analytical methods for Palbociclib and its impurities involves several key steps:

Defining the Analytical Target Profile (ATP): This first step involves defining the goals for the analytical method. etflin.com For this compound, the ATP would include the accurate and precise quantification of the impurity at specified low levels, ensuring separation from the active pharmaceutical ingredient (API) and other related substances.

Identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the properties of the method that must be controlled to ensure the desired quality (e.g., resolution, peak purity, sensitivity). CMVs are the method parameters that have the potential to impact the CMAs (e.g., mobile phase pH, column temperature, gradient slope). rjptonline.org

Risk Assessment: A risk assessment is performed to identify and rank the method variables that are most likely to influence the method's performance. This helps focus development efforts on the most critical parameters.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple CMVs on the CMAs. nih.gov For instance, a Box-Behnken design might be employed to investigate the effects of factors like mobile phase composition, pH, and flow rate on the resolution between Palbociclib and Impurity A. japsonline.com

Establishing a Method Design Space: The data from DoE studies are used to establish a "design space," which is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, temperature) that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures the method remains robust and reliable.

Defining a Control Strategy and Continual Improvement: A control strategy is established to ensure the method consistently operates within the design space. This includes setting system suitability criteria and defining procedures for monitoring method performance over time, allowing for continual improvement. nih.gov

By applying QbD principles, a more robust RP-HPLC method can be developed for the quantification of Palbociclib and its impurities. japsonline.com This approach leads to a deeper understanding of the method, reduces variability, and minimizes the likelihood of method failures during routine use, ultimately ensuring the quality and safety of the drug product. japsonline.com

Table 2: QbD Workflow in Analytical Method Development

| Step | Description | Example for this compound Analysis |

|---|---|---|

| 1. Define ATP | Establish the goals and requirements for the method. | Method must be able to quantify Impurity A down to the reporting threshold with high accuracy and precision. |

| 2. Identify CMAs/CMVs | Determine critical method attributes and the variables that affect them. | CMA: Resolution between Palbociclib and Impurity A. CMV: Mobile phase pH, column temperature. |

| 3. Risk Assessment | Evaluate which variables pose the highest risk to method performance. | High risk assigned to mobile phase composition; low risk to injection volume. |

| 4. Design of Experiments | Systematically study the effects of variables on attributes. | A factorial design to study the interaction between pH and organic modifier percentage on resolution. |

| 5. Establish Design Space | Define the robust operating region for the method. | A defined range of pH 3.0-3.5 and 40-45% acetonitrile that consistently achieves required separation. |

Strategic Approaches for Impurity Profiling and Characterization of this compound

The quality and safety of active pharmaceutical ingredients (APIs) are critically dependent on the identification, characterization, and control of impurities. For a targeted therapy like Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, a thorough understanding of its impurity profile is paramount for ensuring therapeutic efficacy and patient safety. This article focuses on the strategic approaches for profiling and characterizing a specific process-related impurity, this compound.

Strategic Approaches for Impurity Profiling and Characterization of Palbociclib Impurity a

Systematic Identification and Structural Elucidation of Impurities

The foundational step in managing any impurity is its unambiguous identification and the elucidation of its chemical structure. For Palbociclib (B1678290) Impurity A, a systematic approach combining chromatographic separation and spectroscopic analysis is essential.

During the analysis of different laboratory batches of Palbociclib, a number of impurities can be detected, often in the range of 0.05 to 0.1%. oup.com One of these process-related impurities has been designated as Impurity A. oup.com Through detailed spectral analysis, Palbociclib Impurity A has been identified as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. oup.com The structural confirmation is achieved through a combination of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. oup.comoup.com

To perform comprehensive structural analysis, particularly for techniques like NMR that require a sufficient quantity of pure substance, the isolation of the impurity is often a necessary prerequisite. In the case of this compound, its limited quantity can present a challenge for certain analyses like 13C NMR and IR spectra. oup.com

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating impurities from the bulk API. By scaling up the chromatographic conditions used for analytical separation, it is possible to collect fractions containing the impurity of interest. The collected fractions are then typically subjected to a solvent evaporation process to yield the isolated impurity.

De novo structural characterization involves determining the structure of an unknown compound without prior knowledge of its identity. This process relies heavily on the interpretation of spectroscopic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial first step, providing the molecular weight and fragmentation pattern of the impurity. chemrxiv.org

For this compound, the characterization was based on the following observations:

Mass Spectrometry (MS): Provided the molecular weight of the impurity, which is a critical piece of information for proposing a molecular formula.

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR (when sufficient material is available) give detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the assembly of its structural fragments.

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

The collective data from these techniques, interpreted in the context of the synthetic route of Palbociclib, allows for the definitive structural elucidation of Impurity A. oup.comoup.com

Quantitative Determination and Monitoring of Impurity Levels

Once identified, it is crucial to develop and validate analytical methods for the routine quantification of this compound. A reliable reversed-phase HPLC method is often the technique of choice for this purpose. oup.comoup.com The development of a selective and validated analytical method is significant for ensuring the quality and safety of Palbociclib. oup.comexlibrisgroup.com

A validated HPLC method for Palbociclib and its impurities would typically be assessed for linearity, precision, accuracy, and sensitivity. oup.com For instance, linearity can be established across a concentration range from the limit of quantification (LOQ) to 150% of the anticipated impurity level. journaljpri.com The limit of detection (LOD) and LOQ for the analytical method indicate its sensitivity. jpionline.org

The following table summarizes typical validation parameters for an HPLC method for Palbociclib impurity analysis:

| Parameter | Typical Acceptance Criteria | Significance |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Ensures a direct relationship between detector response and concentration. |

| Precision (%RSD) | ≤ 2% | Demonstrates the consistency and reproducibility of the method. journaljpri.com |

| Accuracy (% Recovery) | 98-102% | Shows how close the measured value is to the true value. jpionline.org |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte that can be detected. journaljpri.com |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte that can be accurately quantified. journaljpri.com |

Orthogonal Analytical Methodologies for Comprehensive Profile

Relying on a single analytical method may not be sufficient to detect and quantify all potential impurities. Therefore, employing orthogonal analytical methodologies—techniques that separate compounds based on different chemical or physical principles—is a robust strategy.

For Palbociclib and its impurities, this could involve:

Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. Different column chemistries (e.g., C18, C8, Phenyl) and mobile phase conditions can be used to alter selectivity.

Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information in addition to chromatographic separation, aiding in peak identification. researchgate.netjisciences.com

The use of multiple, diverse analytical techniques provides a more comprehensive impurity profile and increases the confidence in the quality assessment of the drug substance.

Leveraging Reference Standards for Impurity Analysis

The availability of well-characterized reference standards is crucial for the accurate identification and quantification of impurities. synthinkchemicals.com A reference standard for this compound serves several critical functions:

Peak Identification: By comparing the retention time of a peak in the sample chromatogram to that of the reference standard, the impurity can be confidently identified.

Method Validation: Reference standards are essential for validating the accuracy, precision, and linearity of the analytical method.

Quantitative Analysis: A known concentration of the reference standard is used to create a calibration curve, against which the amount of the impurity in a sample can be accurately measured.

Pharmaceutical reference standards for Palbociclib impurities are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from NMR, MS, and HPLC to confirm their identity and purity. glppharmastandards.com

Forced Degradation Studies for Impurity Pathway Elucidation

Forced degradation, or stress testing, is a critical component of impurity profiling. jpionline.org It involves subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. ijpronline.com These studies serve multiple purposes:

Identification of Potential Degradants: They help to identify degradation products that may form under normal storage conditions over time.

Elucidation of Degradation Pathways: By analyzing the impurities formed under different stress conditions, the degradation pathways of the drug substance can be understood. asianpubs.org This knowledge is valuable for improving the manufacturing process and defining appropriate storage conditions.

Demonstrating Method Specificity: Forced degradation studies are used to demonstrate that the analytical method is stability-indicating, meaning it can effectively separate the API from its degradation products. researchgate.net

In the context of Palbociclib, forced degradation studies have been used to identify impurities such as N-oxides, which form under oxidative stress. asianpubs.orgresearcher.life

Impurity Control Strategies in Palbociclib Api Synthesis

Process Optimization and Development

Process optimization is a cornerstone of impurity control in Palbociclib (B1678290) synthesis. A well-developed and robust manufacturing process is designed to minimize the formation of impurities, ensuring the final API meets stringent purity specifications. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the impurity profile.

The selection of optimal reaction conditions is paramount for controlling the formation of process-related impurities. Key parameters such as temperature, solvent, catalyst, and the choice of reagents can significantly influence reaction pathways and selectivity, thereby minimizing the generation of unwanted byproducts.

For instance, in the commercial manufacturing process development for Palbociclib, significant effort was dedicated to optimizing the SNAr coupling reaction. acs.org Initial routes required more than two equivalents of an aminopyridine intermediate, which was not ideal for commercial manufacturing. acs.org Development studies identified Grignard bases as the preferred class for this reaction, which allowed for a simplified process and a reduced usage of the aminopyridine starting material. acs.org Furthermore, it was discovered that rigorous exclusion of water was necessary to minimize the formation of certain impurities, although this presented challenges at a manufacturing scale. acs.org

Another critical step, the Heck coupling to install the enol ether side chain, also underwent extensive optimization. A highly regioselective catalyst was identified to prevent the formation of regioisomeric impurities, a challenge encountered in earlier synthetic routes. acs.orgacs.org The reaction conditions were fine-tuned to ensure robustness upon scale-up. acs.org

Table 1: Examples of Optimized Reaction Parameters in Palbociclib Synthesis

| Reaction Step | Parameter Optimized | Rationale for Optimization |

|---|---|---|

| SNAr Coupling | Type of Base | Identified Grignard bases to improve efficiency and reduce excess reagents. acs.org |

| SNAr Coupling | Water Content | Rigorous drying of materials and solvents to minimize a key impurity. acs.org |

| Heck Coupling | Catalyst Selection | Identification of a highly regioselective catalyst to control isomeric impurities. acs.org |

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate and optimize process parameters to minimize impurity formation. nih.gov By simultaneously varying multiple factors, DoE allows for an efficient exploration of the experimental domain to identify critical process parameters (CPPs) that impact critical quality attributes (CQAs), such as the level of a specific impurity. nih.gov

In the context of Palbociclib synthesis, DoE can be applied to optimize reactions where impurity formation is a concern. For example, a Box-Behnken design, a type of response surface methodology, has been utilized to optimize UHPLC method parameters for quantifying Palbociclib and its related impurities. researchgate.net This systematic approach helps in understanding the interactions between different factors, such as solvent composition, temperature, and flow rate, to achieve the best separation and quantification of impurities. researchgate.net A similar approach can be applied to the synthesis process itself to define a "design space" where the process consistently delivers Palbociclib with the desired purity profile.

Table 2: Illustrative Design of Experiments (DoE) for a Critical Reaction Step

| Factor | Level 1 | Level 2 | Level 3 | Response |

|---|---|---|---|---|

| Temperature (°C) | 50 | 60 | 70 | Impurity A Level (%) |

| Reaction Time (h) | 4 | 8 | 12 | Yield (%) |

This experimental design allows researchers to create a mathematical model that predicts how the operational parameters influence the formation of Impurity A, enabling the selection of conditions that minimize its presence while maximizing yield.

Alternative Synthetic Route Exploration

Exploring alternative synthetic routes is a key strategy for impurity control. If a particular step in a synthesis consistently produces problematic impurities that are difficult to remove, developing a new pathway that avoids this step can be the most effective solution. Several synthetic routes for Palbociclib have been reported in scientific literature and patents, each with distinct advantages and impurity profiles. longdom.org

The initial discovery chemistry synthesis involved a problematic coupling reaction with a low yield and a Stille coupling step that used an expensive and toxic tin reagent. acs.org Subsequent process chemistry routes were developed to be more amenable to scale-up and to address impurity challenges. acs.org For example, a key intermediate was changed from a complex, multi-step compound to one that was accessible in just four steps from a commercially available starting material. acs.org

Purification Techniques and Their Efficiency

Even in a highly optimized process, the formation of some impurities is often unavoidable. Therefore, robust purification techniques are essential to ensure the final Palbociclib API meets the required purity standards. The primary method for purifying the final compound is crystallization.

The choice of solvent system for crystallization is critical for selectively removing impurities. In the development of the commercial Palbociclib process, significant studies were performed on the crystallization of the API in different solvents to effectively control key impurities. longdom.org A crystallization system using anisole (B1667542) and methanol (B129727) was ultimately developed to achieve the desired particle size and purity. longdom.org

In cases where impurities have similar physical properties to the API, making them difficult to remove by crystallization alone, chromatographic techniques may be employed, particularly during the purification of intermediates. A patent describes a preparation method for a specific Palbociclib impurity where the final product is purified by leaching the filter cake with methyl tert-butyl ether to effectively remove other substances and improve purity. google.com

Table 3: Purification Methods in Palbociclib Synthesis

| Method | Stage Applied | Target | Efficiency |

|---|---|---|---|

| Crystallization | Final API | Process-related impurities, unreacted intermediates | High; dependent on solvent system selection and impurity solubility profile. longdom.org |

| Solvent Leaching/Washing | Final API / Intermediates | Removes soluble impurities from the solid product. google.com | Effective for specific impurities with high solubility in the wash solvent. |

Raw Material and Intermediate Quality Assessment

For example, the synthesis of a key chloropyrimidine intermediate is an efficient four-step process starting from a commercially available dichlorobromopyrimidine. acs.org The purity of this starting material and the control of impurities throughout these four steps are essential to ensure the quality of the intermediate before it is used in the crucial SNAr coupling reaction. acs.org A comprehensive quality assessment includes setting specifications for known and potential impurities in all raw materials and isolated intermediates, supported by validated analytical methods. journaljpri.com

In-Process Control Strategies for Impurity Monitoring

In-process controls (IPCs) are checks performed during the manufacturing process to monitor its progress and ensure that intermediates and the final API meet their predetermined quality specifications. nih.gov For Palbociclib synthesis, IPCs are crucial for monitoring the formation and clearance of impurities at critical steps.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. journaljpri.com Validated RP-HPLC methods have been developed specifically for the separation and determination of process-related impurities in Palbociclib. journaljpri.comresearchgate.net These methods allow for the quantification of individual impurities at various stages of the synthesis. By monitoring impurity levels in real-time or near real-time, manufacturers can ensure the reaction is proceeding as expected and take corrective action if impurity levels exceed established limits. This proactive approach prevents downstream processing issues and ensures the final product will meet its quality targets. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool used to identify and characterize unknown impurities that may arise during the process. nih.gov

Regulatory Science and Compliance for Palbociclib Impurity a

International Conference on Harmonisation (ICH) Guidelines

The International Conference on Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States, as well as other regions. These guidelines provide a scientific basis for the control of impurities.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu For Palbociclib (B1678290) Impurity A, this guideline mandates that its presence must be monitored and controlled within specified limits. The guideline establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.org

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. ich.org If Palbociclib Impurity A levels exceed the qualification threshold, its safety must be demonstrated. An impurity is considered qualified if it was present in the Palbociclib batches used in safety and clinical studies, or if it is a significant metabolite in animal or human studies. ich.orgtga.gov.au Otherwise, specific toxicological studies may be required. The impurity profile of Palbociclib batches intended for the commercial market must be compared to those used during clinical development to ensure consistency. ich.org

During the synthesis of Palbociclib, various organic solvents may be used, and traces of these can remain in the final API, becoming residual solvent impurities. daicelpharmastandards.com The ICH Q3C(R8) guideline provides recommendations for acceptable amounts of these residual solvents in pharmaceuticals. ich.org Solvents are categorized into three classes based on their toxicity risk:

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard. ich.orgich.org

Class 2: Solvents to be limited in use due to their inherent toxicity. ich.orgich.org Permitted Daily Exposure (PDE) values are established for these solvents.

Class 3: Solvents with low toxic potential, for which a PDE of 50 mg/day or more is considered acceptable without justification. ich.orgfda.gov

Control of residual solvents that could be associated with the synthesis of Palbociclib and the formation of its impurities, including Impurity A, is crucial. Manufacturers must justify the use of solvents and ensure that their levels in the final drug substance are below the safety limits defined by ICH Q3C. uspnf.com Common solvents that may be used include acetic acid, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO). daicelpharmastandards.com

The ICH M7(R2) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu this compound must be assessed for its mutagenic potential. This assessment often begins with a computational toxicology analysis of the impurity's structure to predict its potential for mutagenicity. researchgate.net

If a structural alert for mutagenicity is identified, further testing, such as a bacterial reverse mutation (Ames) test, is required. researchgate.net Impurities are classified based on their mutagenic and carcinogenic potential:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Compounds with a structural alert for mutagenicity, but which are unstudied.

Class 4: Compounds with no structural alert.

Class 5: Compounds with a structural alert, but which are non-mutagenic in a bacterial assay.

For impurities classified as mutagenic (Classes 1, 2, or 3), a control strategy is required to limit their presence in the final drug substance to a level that poses negligible carcinogenic risk. This is often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. researchgate.net The assessment of genotoxic potential is a key part of the impurity profiling for Palbociclib. synthinkchemicals.com

Pharmacopoeial Standards and Monographs (e.g., USP, BP, IP)

Pharmacopoeias such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP) establish official public standards for drug substances and products. These standards include monographs that specify tests, procedures, and acceptance criteria for identity, strength, quality, and purity.

While a specific monograph for this compound may not be publicly detailed, the monograph for the Palbociclib drug substance would likely include tests for controlling related substances. usp.org These tests, often employing High-Performance Liquid Chromatography (HPLC), are designed to detect and quantify specified impurities, including Impurity A, as well as any unspecified impurities. The pharmacopoeia may provide a reference standard for this compound to be used in these analytical procedures. synthinkchemicals.com Adherence to pharmacopoeial standards is a mandatory requirement for a drug to be marketed in the respective country or region.

Good Manufacturing Practices (GMP) and Quality Control (QC) Requirements

Adherence to Current Good Manufacturing Practices (CGMP) is fundamental to controlling impurities like this compound. fda.gov CGMP regulations provide minimum requirements for the methods, facilities, and controls used in the manufacturing, processing, and packing of a drug product. fda.gov A robust manufacturing process for Palbociclib, developed and validated in accordance with GMP principles, is designed to consistently produce the API with a well-defined impurity profile.

Key GMP and QC considerations for controlling this compound include:

Process Control: Understanding the chemical reactions and conditions involved in the Palbociclib synthesis to identify potential sources and formation mechanisms of Impurity A. acs.org

Raw Material Control: Ensuring the quality of starting materials and reagents to prevent the introduction of impurities.

Validated Analytical Methods: Using validated analytical procedures for the detection and quantification of this compound. daicelpharmastandards.com

In-process Controls: Monitoring the manufacturing process at critical steps to ensure impurity levels are maintained within acceptable limits.

Final Product Testing: Performing comprehensive quality control testing on each batch of the final Palbociclib drug substance to confirm it meets the established specifications for impurities. daicelpharmastandards.com

Reference standards for Palbociclib impurities are essential tools for GMP-compliant quality control, used for method validation and routine testing. synthinkchemicals.com

Impurity Qualification Thresholds and Reporting Requirements

The reporting, identification, and qualification thresholds for impurities in new drug substances are defined by ICH Q3A. These thresholds are based on the maximum daily dose (MDD) of the drug. Palbociclib is available in strengths of 75 mg, 100 mg, and 125 mg. fda.gov Assuming a maximum daily dose of 125 mg, the ICH Q3A thresholds would apply as follows.

| Threshold Type | Threshold |

|---|---|

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Based on these thresholds for a drug with an MDD of 125 mg:

Any impurity at a level of 0.05% or higher must be reported in the regulatory submission.

Any impurity at a level of 0.10% or higher must be identified (i.e., its structure characterized).

Any impurity at a level of 0.15% or higher must be qualified (i.e., its safety established).

These thresholds are crucial for setting the acceptance criteria in the specification for the Palbociclib drug substance. Any level of this compound exceeding these thresholds would require appropriate action and justification to regulatory agencies.

Development and Justification of Acceptance Criteria for Impurities

The development and justification of acceptance criteria for this compound are established through a rigorous scientific process guided by international regulatory standards. The primary framework for this process is provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q3B(R2) guideline, which pertains to impurities in new drug products. gmpinsiders.comgmp-compliance.org The fundamental principle is to ensure patient safety by controlling impurities at levels that are toxicologically qualified, while also considering the technical capabilities of the manufacturing process. uspnf.com

Acceptance criteria are numerical limits to which an impurity must conform to be considered acceptable for the final drug product. pharmtech.com The justification for these criteria is a critical component of the regulatory submission and is based on a comprehensive evaluation of safety data, stability studies, and batch analysis data from the commercial manufacturing process. pharmtech.coma3p.org

Regulatory Framework and ICH Thresholds

The ICH Q3B(R2) guideline establishes a set of thresholds based on the maximum daily dose (MDD) of the drug substance to guide the control of degradation products like Impurity A. gmpinsiders.comgmpinsiders.com The recommended starting dose of Palbociclib is 125 mg once daily. drugs.compfizer.comfda.gov Based on this MDD, the following ICH thresholds apply:

Reporting Threshold: A limit above which an impurity must be reported in a regulatory submission.

Identification Threshold: A limit above which the chemical structure of an impurity must be determined.

Qualification Threshold: A limit above which an impurity's biological safety must be established. europa.eu

These thresholds are pivotal in defining the acceptance criteria for this compound.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| > 10 mg – 100 mg | 0.1% | 0.2% or 2 mg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg – 2 g | 0.1% | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower |

Table 1: ICH Q3B(R2) Thresholds for Degradation Products. The highlighted row indicates the applicable thresholds for Palbociclib based on its 125 mg maximum daily dose.

Justification of Acceptance Criteria

The justification for the acceptance limit of this compound is a multifaceted process. An acceptance criterion is set no higher than the qualified level. fda.gov

Qualification: Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. europa.eufda.gov An impurity is considered qualified under several conditions:

Its level is within the established ICH qualification threshold.

It was present in batches of the drug product that were used in safety and clinical studies, and no significant safety concerns were observed. uspnf.comfda.gov

The impurity is identified as a significant metabolite in animal or human studies. fda.govregulations.gov

The proposed acceptance criterion is adequately supported by scientific literature. fda.govregulations.gov

If the proposed limit for Impurity A exceeds the ICH qualification threshold, additional toxicological studies may be required to justify the higher level. fda.govknorspharma.com

Manufacturing Process Capability: The acceptance criteria must also be consistent with the level of Impurity A achievable by the validated commercial manufacturing process. pharmtech.com Data from multiple development, stability, and commercial-scale batches are analyzed to establish a baseline and understand process variability. pharmtech.com While normal manufacturing variations are expected, significant batch-to-batch differences in impurity levels could indicate an inadequately controlled process. ikev.org

| Batch Type | Batch Number | Scale | Level of Impurity A (%) | ICH Qualification Threshold (%) |

|---|---|---|---|---|

| Clinical Phase II | P001-C2 | Pilot | 0.14 | 0.20 |

| Clinical Phase III | P005-C3 | Pilot | 0.16 | 0.20 |

| Process Validation | V001-M1 | Commercial | 0.15 | 0.20 |

| Process Validation | V002-M1 | Commercial | 0.17 | 0.20 |

| Process Validation | V003-M1 | Commercial | 0.16 | 0.20 |

Table 2: Representative Batch Analysis Data for this compound. This table illustrates hypothetical data showing that the observed levels of Impurity A in various batches are consistently below the ICH qualification threshold of 0.20% for a 125 mg daily dose.

Based on the data presented, a proposed acceptance criterion for this compound of "Not More Than 0.20%" would be scientifically and regulatorily justified. This limit is supported by the qualification threshold established by ICH guidelines and is consistent with the demonstrated capability of the commercial manufacturing process. This data-driven approach ensures that the final specification for Palbociclib is safe, effective, and of high quality.

Future Directions and Emerging Trends in Pharmaceutical Impurity Research

Advancements in Analytical Technologies for Trace Impurity Analysis

The accurate detection and quantification of trace-level impurities are paramount for ensuring drug safety. Modern analytical techniques offer unprecedented sensitivity and specificity, enabling the identification of impurities at levels previously undetectable.

Recent advancements in mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), have significantly enhanced the ability to detect and identify unknown impurities. americanpharmaceuticalreview.com Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, facilitating the structural elucidation of novel impurities. For instance, liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and characterization of process impurities and degradation products. jpionline.org

The development of advanced chromatographic techniques also plays a vital role. Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution compared to traditional high-performance liquid chromatography (HPLC), allowing for more efficient separation of complex mixtures and better detection of minor components. researchgate.net The combination of UHPLC with MS/MS has been successfully applied for the sensitive and selective quantification of various pharmaceutical compounds and their metabolites. researchgate.net

Furthermore, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry are revolutionizing microbial identification in pharmaceutical quality control, offering rapid and accurate detection of potential contaminants. americanpharmaceuticalreview.com While not directly related to chemical impurities like Palbociclib (B1678290) Impurity A, this highlights the broader trend of adopting advanced analytical technologies in pharmaceutical manufacturing.

Table 1: Advanced Analytical Technologies for Impurity Analysis

| Technology | Advantages | Application in Impurity Analysis |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution, enabling confident identification of unknown compounds. | Structural elucidation of novel process-related impurities and degradation products. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Faster analysis, higher resolution, and improved sensitivity compared to HPLC. | Efficient separation of complex mixtures and detection of trace-level impurities. |

| Tandem Mass Spectrometry (MS/MS) | High selectivity and sensitivity for targeted quantification. | Characterization and quantification of known impurities and degradation products. jpionline.org |

Integration of In Silico Methods for Impurity Prediction

In silico, or computational, methods are increasingly being used to predict the formation of potential impurities, thereby accelerating drug development and reducing the need for extensive experimental studies. nih.gov These methods leverage computational models to assess the likelihood of various chemical reactions and degradation pathways that could lead to the formation of impurities.

Quantitative Structure-Activity Relationship (QSAR) models can be employed in the early stages of drug discovery to prioritize drug candidates based on their potential to form undesirable byproducts. philadelphia.edu.jo By analyzing the chemical structure of an active pharmaceutical ingredient (API) like Palbociclib, these models can predict its reactivity and potential degradation products under various conditions.

Machine learning algorithms are also being integrated with in silico tools to enhance the accuracy of impurity prediction. philadelphia.edu.jo These algorithms can be trained on large datasets of known chemical reactions and impurity profiles to identify patterns and predict the formation of new impurities with a higher degree of confidence. In silico tools can also be used to predict the toxicological properties of potential impurities, helping to assess their risk to patient safety. jpionline.org

Enhanced Understanding of Impurity Formation Kinetics

A thorough understanding of the kinetics of impurity formation is essential for developing effective control strategies. Kinetic studies provide valuable insights into the rates at which impurities are formed under different conditions, such as temperature, pH, and exposure to light.

For Palbociclib, kinetic studies of the manufacturing process have been crucial in identifying and controlling the formation of process-related impurities. acs.org For example, understanding the reaction kinetics of the Grignard-mediated SNAr coupling was instrumental in minimizing the formation of a key impurity. acs.org By optimizing reaction parameters based on kinetic data, manufacturers can significantly reduce the levels of impurities in the final drug substance.

Forced degradation studies are a key component of understanding impurity formation. By subjecting the drug substance to stress conditions (e.g., heat, humidity, oxidation, and photolysis), researchers can accelerate the degradation process and identify potential degradation products that may form during storage. asianpubs.org The data from these studies can be used to develop stability-indicating analytical methods and to establish appropriate storage conditions for the drug product.

Challenges and Innovations in Impurity Profiling of Complex APIs and Biologics

The impurity profiling of complex APIs like Palbociclib presents unique challenges due to their intricate chemical structures and multi-step synthetic processes. aquigenbio.com The presence of multiple chiral centers, reactive functional groups, and potential for various side reactions can lead to a complex mixture of impurities.

One of the primary challenges is the identification and characterization of unknown impurities, which often requires a combination of sophisticated analytical techniques and extensive spectroscopic analysis. The synthesis of reference standards for all potential impurities can also be a significant undertaking. asianpubs.org

Innovations in analytical technology, such as the use of high-resolution mass spectrometry and advanced NMR techniques, are helping to address these challenges. These technologies provide the high sensitivity and structural information needed to identify and characterize impurities even at very low levels.

For biologics, the challenges are even more complex due to their large size, heterogeneity, and susceptibility to various modifications. The impurity profile of a biologic can include product-related variants (e.g., aggregates, fragments, and charge variants) as well as process-related impurities (e.g., host cell proteins and DNA).

Regulatory Harmonization and Evolving Guidelines